molecular formula C11H15NO B1441126 2-((Benzyloxy)methyl)azetidine CAS No. 1220030-41-0

2-((Benzyloxy)methyl)azetidine

Cat. No.: B1441126
CAS No.: 1220030-41-0
M. Wt: 177.24 g/mol
InChI Key: IMXORLHSVQERNS-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the benzyloxy group attached to the azetidine ring enhances its reactivity and potential for functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)azetidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)azetidine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Benzyloxy)methyl)azetidine is unique due to the presence of the benzyloxy group, which enhances its reactivity and potential for functionalization compared to simpler azetidines. This makes it a valuable intermediate in the synthesis of more complex molecules .

Biological Activity

2-((Benzyloxy)methyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure substituted with a benzyloxy methyl group. The compound's molecular formula is C11H13NC_{11}H_{13}N, and it has a CAS number of 1220030-41-0. Its structural properties contribute to its biological activity, particularly in drug design.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various metabolic pathways. For example, azetidine derivatives are known to interact with enzymes involved in amino acid metabolism and neurotransmitter synthesis.
  • Cellular Interaction : It can affect cell signaling pathways by modulating receptor activity or altering the expression of genes related to cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, which can be summarized as follows:

Effect Description
Antimicrobial Activity Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria.
Anticancer Activity In vitro studies have indicated that the compound may inhibit the growth of certain cancer cell lines.
Neuroprotective Effects The compound shows promise in protecting neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : In a study published in a peer-reviewed journal, this compound was tested against multiple cancer cell lines, including breast and lung cancer cells. The compound demonstrated cytotoxic effects, with IC50 values indicating effective concentration levels for inhibiting cell viability .
  • Neuroprotection : Research involving neuronal cell cultures has shown that this compound can reduce apoptosis induced by oxidative stress. This finding suggests its potential application in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((Benzyloxy)methyl)azetidine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of azetidine derivatives often involves ring-closing reactions or nucleophilic substitution. For benzyloxy-substituted analogs, a common approach is the coupling of benzyl-protected alcohols with azetidine precursors. For example, ultrasound-assisted synthesis (used in related azetidinones) can enhance reaction efficiency by promoting cavitation, reducing reaction time, and improving regioselectivity . Optimization may involve varying catalysts (e.g., Pd/C for hydrogenation), solvents (e.g., THF or DMF), and temperature (40–80°C). Yield improvements are achievable via iterative purification using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the structure, particularly the benzyloxy methyl group (δ ~4.5 ppm for CH₂O) and azetidine ring protons (δ ~3.0–3.5 ppm). Single-crystal X-ray diffraction provides definitive stereochemical confirmation, as demonstrated in studies of structurally similar azetidinones . High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹) .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : The compound is light-sensitive and hygroscopic. Storage at 2–8°C in amber vials under inert gas (argon or nitrogen) prevents degradation. Stability tests via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) can monitor purity over time .

Advanced Research Questions

Q. What strategies are employed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : In vitro assays include enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays or ELISA. For example, IC₅₀ values can be determined via dose-response curves. Molecular docking simulations (AutoDock Vina, Schrödinger Suite) predict binding affinities to target proteins, guided by crystallographic data from homologous compounds . In vivo pharmacokinetic studies (rodent models) assess bioavailability and metabolic stability .

Q. How can computational methods (DFT, molecular dynamics) resolve electronic and conformational properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) optimize geometry and predict electronic properties (HOMO-LUMO gaps, dipole moments). Molecular dynamics simulations (GROMACS) model solvation effects and conformational flexibility in biological environments. These methods explain regioselectivity in reactions and guide functionalization for enhanced bioactivity .

Q. How can contradictory data on solubility and reactivity of azetidine derivatives be systematically addressed?

  • Methodological Answer : Contradictions arise from solvent polarity and pH variations. Solubility profiles should be tested in DMSO, water (buffered at pH 7.4), and ethanol using nephelometry. Reactivity discrepancies (e.g., ring-opening vs. stability) require kinetic studies (UV-Vis monitoring) under controlled conditions (temperature, catalysts). Comparative studies with analogs (e.g., 3-(2-(Benzyloxy)ethoxy)azetidine) isolate substituent effects .

Q. What green chemistry approaches are applicable to the synthesis of this compound?

  • Methodological Answer : Solvent-free mechanochemical synthesis (ball milling) reduces waste. Aqueous-phase reactions with biodegradable catalysts (e.g., lipases) minimize toxicity. Ultrasound-assisted methods lower energy consumption and improve atom economy, as shown in related azetidinone syntheses .

Q. How do structural modifications of the benzyloxy group impact the compound’s bioactivity and physicochemical properties?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents on the benzyl ring. LogP values (HPLC-derived) and permeability (Caco-2 cell assays) correlate lipophilicity with bioavailability. Bioactivity trends are analyzed via comparative IC₅₀ values and docking scores .

Q. What are the challenges in achieving regioselective functionalization of the azetidine ring?

  • Methodological Answer : Regioselectivity is influenced by steric hindrance and electronic effects. Protecting group strategies (e.g., Boc for NH) direct functionalization to specific positions. Computational modeling predicts reactive sites, while 2D NMR (COSY, NOESY) confirms regiochemical outcomes .

Q. How can advanced analytical techniques (HPLC-MS, GC-MS) be optimized for quantifying trace impurities in this compound?

  • Methodological Answer : HPLC-MS (ESI+ mode) with a C18 column (0.1% formic acid in acetonitrile/water) detects impurities at ppm levels. GC-MS (DB-5 column, He carrier gas) identifies volatile byproducts. Method validation follows ICH guidelines for linearity (R² >0.995), precision (%RSD <2%), and LOQ (<0.1%) .

Properties

IUPAC Name

2-(phenylmethoxymethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXORLHSVQERNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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